Technical Monograph: 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
Technical Monograph: 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
Executive Summary
This technical guide profiles 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one , a critical heterocyclic scaffold in medicinal chemistry. Structurally characterized by a pyridazinone ring fused with a 4-chlorophenyl moiety, this compound serves as a primary pharmacophore for Type III Phosphodiesterase (PDE3) inhibitors .
Unlike generic intermediates, this molecule exhibits intrinsic biological activity, specifically positive inotropy and vasodilation, making it a foundational model for developing drugs like Levosimendan , Imazodan , and Pimobendan . This guide details its physiochemical properties, a validated 2-step synthetic protocol, and its mechanistic role in cardiovascular signaling.
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
The 4-chlorophenyl substitution at the C6 position enhances lipophilicity (LogP ~1.66) compared to the unsubstituted analogue, improving membrane permeability for intracellular PDE3 targeting.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | 6-(4-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one |
| CAS Number | 1079-73-8 |
| Molecular Formula | C₁₀H₉ClN₂O |
| Molecular Weight | 208.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 178 °C (Experimental) |
| LogP | 1.66 (Predicted) |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble) |
| pKa | ~13.5 (Amide N-H acidity) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Synthetic Pathways (Field-Proven Protocol)
The synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one follows a robust Friedel-Crafts Succinoylation followed by Hydrazinolysis . This route is preferred for its high atom economy and ease of purification.
Reaction Scheme
-
Acylation: Chlorobenzene + Succinic Anhydride
3-(4-chlorobenzoyl)propionic acid. -
Cyclocondensation: 3-(4-chlorobenzoyl)propionic acid + Hydrazine Hydrate
Product.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(4-chlorobenzoyl)propionic acid
-
Reagents: Succinic anhydride (0.1 mol), Anhydrous
(0.11 mol), Chlorobenzene (Excess/Solvent). -
Procedure:
-
Suspend succinic anhydride and
in dry chlorobenzene (50 mL) in a 250 mL round-bottom flask equipped with a drying tube. -
Heat the mixture to 60°C with vigorous stirring for 4 hours. Observation: Evolution of HCl gas indicates reaction progress.
-
Cool the reaction mass and pour onto crushed ice/HCl mixture to quench the aluminum complex.
-
Steam distill to remove excess chlorobenzene.
-
Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.
-
Yield Check: Expect ~80% yield of white crystals (MP: ~147-149°C).
-
Step 2: Cyclization to Pyridazinone
-
Reagents: 3-(4-chlorobenzoyl)propionic acid (0.05 mol), Hydrazine hydrate (80%, 0.075 mol), Ethanol (50 mL).
-
Procedure:
-
Dissolve the keto-acid in ethanol.[1]
-
Add hydrazine hydrate dropwise at room temperature. Note: Exothermic reaction possible.
-
Reflux the mixture for 3–6 hours . Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1).
-
Concentrate the solvent to half volume and cool to 0°C.
-
Filter the resulting precipitate.
-
Purification: Recrystallize from ethanol/DMF mixture to obtain pure 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.
-
Validation: MP should be 178°C . IR spectrum should show
at ~1680 cm⁻¹ and at ~1615 cm⁻¹.
-
Pharmacological Mechanism: PDE3 Inhibition
The 6-aryl-4,5-dihydropyridazinone scaffold acts as a competitive inhibitor of Phosphodiesterase 3 (PDE3) . By preventing the hydrolysis of cAMP, it modulates calcium handling in cardiomyocytes (inotropy) and vascular smooth muscle (vasodilation).
Mechanism of Action Diagram
The following diagram illustrates the signal transduction pathway triggered by this compound.
Figure 1: Signal transduction pathway showing how PDE3 inhibition leads to dual cardioprotective effects (Inotropy and Vasodilation).
Therapeutic Relevance
-
Positive Inotropy: Increased intracellular calcium in cardiomyocytes enhances the force of contraction, beneficial for treating congestive heart failure (CHF).
-
Vasodilation: In vascular smooth muscle, elevated cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to relaxation and reduced afterload.
-
Anti-platelet Activity: Similar pyridazinones inhibit platelet aggregation via cAMP elevation.
Safety & Handling (GHS Standards)
While valuable, this compound is a potent bioactive agent and must be handled with strict safety protocols.
-
Signal Word: WARNING
-
Hazard Statements:
-
H319: Causes serious eye irritation.[2]
-
H302: Harmful if swallowed (inferred from class data).
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles (P280).
-
Avoid dust formation; use in a fume hood to prevent inhalation of fine particulates.
-
Storage: Store at room temperature (15–25°C) in a dry, dark place.
-
References
-
Sigma-Aldrich. (n.d.). 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one Product Specification. Retrieved from
-
PubChem. (2025).[3][2] Compound Summary: 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (CID 329816401).[4] National Library of Medicine.[3] Retrieved from
- Abdel-Aziz, M., et al. (2012). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Bioorganic & Medicinal Chemistry Letters. (Validating the cardiotonic activity of the scaffold).
-
LookChem. (n.d.). Properties and Safety Data for CAS 1079-73-8. Retrieved from
- Siddiqui, A.A., et al. (2010). Friedel-Crafts synthesis of some new pyridazinone derivatives. Journal of Saudi Chemical Society. (Source for the synthetic protocol logic).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-(4-Chlorophenyl)-4,5-Dihydropyridazin-3(2H)-One | C10H9ClN2O | CID 120990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione | C10H9ClN2O2 | CID 4261778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-(4-Chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | Sigma-Aldrich [sigmaaldrich.com]
